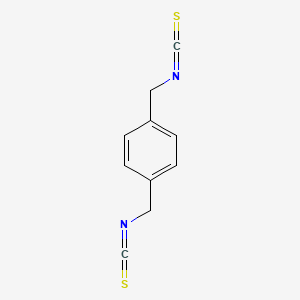
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane typically involves the reaction of dimethylchlorosilane with water in the presence of a catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous processing techniques to produce the compound efficiently.
Chemical Reactions Analysis
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds, where the dimethylsilyloxy groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include dichloromethane, chloroform, and ethyl acetate as solvents, with reactions often conducted under inert atmospheres to prevent unwanted side reactions . Major products formed from these reactions include various siloxane derivatives and silanol compounds .
Scientific Research Applications
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: The compound is employed in the production of silicone-based lubricants, sealants, and coatings.
Mechanism of Action
The mechanism by which 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane exerts its effects involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to form strong bonds with other molecules. This interaction can influence the physical and chemical properties of the materials it is incorporated into, enhancing their performance and durability .
Comparison with Similar Compounds
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Hexamethyldisiloxane: A simpler siloxane compound with fewer silicon atoms.
Octamethylcyclotetrasiloxane: A cyclic siloxane with different structural properties.
Decamethylcyclopentasiloxane: Another cyclic siloxane with distinct applications.
These compounds differ in their molecular weight, boiling points, and specific applications, highlighting the uniqueness of this compound in various scientific and industrial contexts .
Properties
IUPAC Name |
bis[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H44O6Si7/c1-21(2)15-23(5,6)17-25(9,10)19-27(13,14)20-26(11,12)18-24(7,8)16-22(3)4/h21-22H,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEPWHJTXMREAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[SiH](C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H44O6Si7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
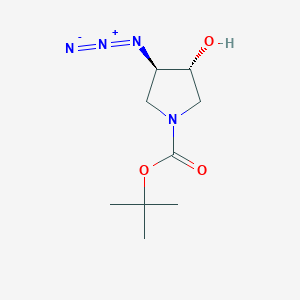
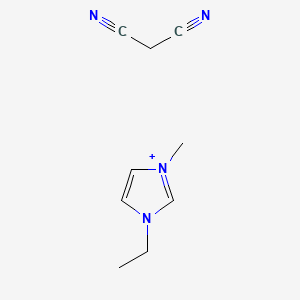
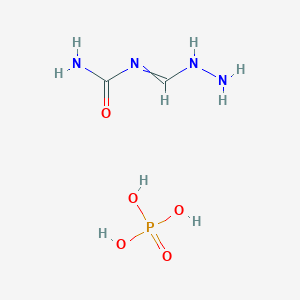
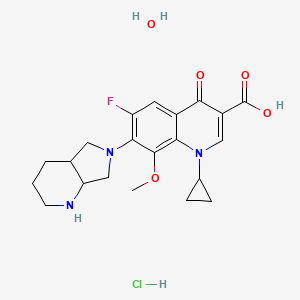
![(R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid](/img/structure/B8065728.png)
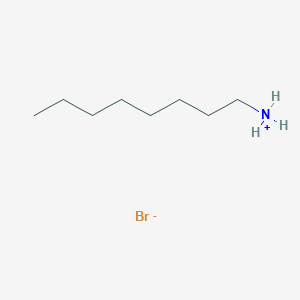
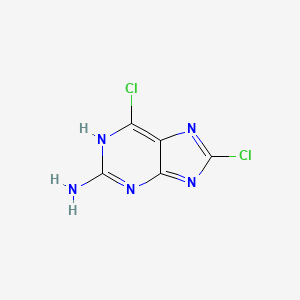
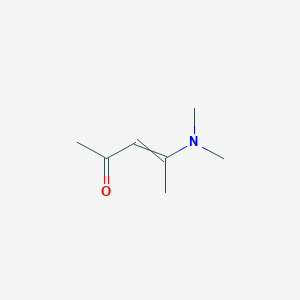
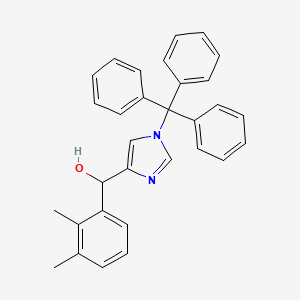
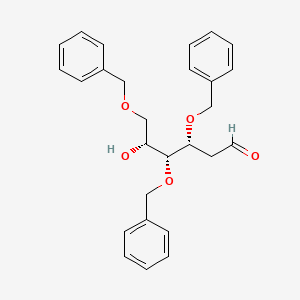
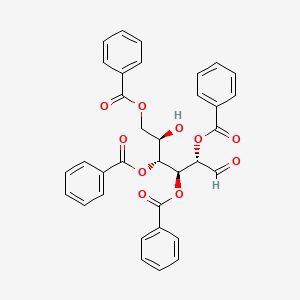
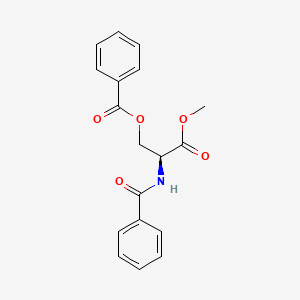
![sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2,5-dimethylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B8065792.png)
